Sodium bentonite

CAS No.: 85049-30-5

Cat. No.: VC16999472

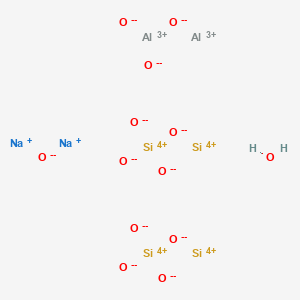

Molecular Formula: Al2H2Na2O13Si4

Molecular Weight: 422.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85049-30-5 |

|---|---|

| Molecular Formula | Al2H2Na2O13Si4 |

| Molecular Weight | 422.29 g/mol |

| IUPAC Name | dialuminum;disodium;oxygen(2-);silicon(4+);hydrate |

| Standard InChI | InChI=1S/2Al.2Na.H2O.12O.4Si/h;;;;1H2;;;;;;;;;;;;;;;;/q2*+3;2*+1;;12*-2;4*+4 |

| Standard InChI Key | ONCZQWJXONKSMM-UHFFFAOYSA-N |

| Canonical SMILES | O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4].[Si+4].[Si+4].[Si+4] |

Introduction

Chemical Composition and Structural Characteristics

The molecular architecture of sodium bentonite is characterized by a 2:1 layered structure, consisting of two tetrahedral silica sheets sandwiching an octahedral alumina sheet (Table 1) . Isomorphic substitution of aluminum for silicon in the tetrahedral layers generates a permanent negative charge, balanced by exchangeable sodium cations.

Table 1: Chemical and Structural Properties of Sodium Bentonite

| Property | Value/Description | Source |

|---|---|---|

| Chemical Formula | ||

| CAS Number | 85049-30-5 | |

| Cation Exchange Capacity | 80–150 meq/100g | |

| Layer Charge | 0.5–0.6 per half unit cell |

The high cation exchange capacity (CEC) enables sodium bentonite to adsorb heavy metals and organic contaminants, a property leveraged in environmental remediation .

Physical and Chemical Properties

Swelling and Hydration Dynamics

Upon hydration, sodium bentonite undergoes delamination, with interlayer spacing expanding from 9.6 Å (dry) to 21.4 Å (fully hydrated) . This swelling generates a low-permeability gel (hydraulic conductivity <1×10⁻⁹ m/s), critical for landfill liners and pond seals . Comparative studies show sodium bentonite achieves 700% greater volumetric expansion than calcium variants under identical conditions .

Rheological Behavior

The thixotropic nature of sodium bentonite suspensions—exhibiting shear-thinning viscosity under stress—makes them ideal for drilling fluids. A 6% w/w suspension demonstrates apparent viscosity of 35 cP at 511 s⁻¹ shear rate, effectively stabilizing boreholes during petroleum extraction .

Industrial Applications and Performance Metrics

Petroleum Drilling Fluids

Sodium bentonite constitutes 85–90% of water-based drilling muds. Key performance parameters include:

Table 2: Drilling Fluid Specifications Using Sodium Bentonite

| Parameter | Target Range | Source |

|---|---|---|

| Yield Point | 15–30 lb/100ft² | |

| Fluid Loss | <15 mL/30 min | |

| Gel Strength (10s/10min) | 3–6/8–12 lb/100ft² |

Recent innovations demonstrate that seawater-activated sodium bentonite reduces freshwater consumption by 40% while maintaining rheological stability .

Environmental Containment Systems

In landfill liners, sodium bentonite-geosynthetic clay liners (GCLs) achieve permeability coefficients of 5×10⁻¹¹ m/s, outperforming compacted clay by three orders of magnitude . Field studies report 98.7% retention of leachate contaminants over 20-year service periods .

Foundry and Metal Casting

As a binder in green sand molds, sodium bentonite exhibits hot strength of 0.35–0.5 MPa at 800°C, enabling precise replication of complex geometries . The global foundry bentonite market is projected to reach $1.2 billion by 2030, driven by automotive component demand .

Production and Activation Processes

Commercial production involves mining, drying, and milling to achieve 200-mesh particle size. Calcium-rich bentonites are often sodium-activated through ion exchange using soda ash ():

A breakthrough method utilizing seawater for activation reduces soda ash requirements by 30%, cutting production costs by $18–22/ton .

Environmental and Regulatory Considerations

While non-toxic (LD₅₀ >5000 mg/kg in rats), respirable bentonite dust poses silicosis risks at concentrations >5 mg/m³ . The European Union classifies bentonite as a PNEC (Predicted No-Effect Concentration) of 0.1 mg/L for aquatic ecosystems .

Emerging Applications and Research Frontiers

Nanocomposite Materials

Exfoliated sodium bentonite nanosheets (1–2 nm thickness) enhance polymer matrix strength by 120% at 5 wt% loading, enabling lightweight automotive composites .

Carbon Capture Technologies

Modified bentonite aerogels exhibit CO₂ adsorption capacity of 2.3 mmol/g at 25°C, comparable to zeolites but with 60% lower regeneration energy .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume